molecular formula C24H22N2O4S B10863398 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10863398
M. Wt: 434.5 g/mol
InChI Key: IAQIWDVCOKIIRK-UHFFFAOYSA-N
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Description

1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, methylsulfonyl, phenyl, and toluidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Sulfonation: Introduction of the methylsulfonyl group is achieved through sulfonation reactions using reagents like methylsulfonyl chloride.

    Amination: The toluidino group is introduced via amination reactions, often using aniline derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and toluidino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit tumor growth.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Apoptosis Induction: Promoting programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with an aminophenyl group instead of toluidino.

    1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a methoxyphenyl group instead of toluidino.

Uniqueness

1-(4-HYDROXYPHENYL)-4-(METHYLSULFONYL)-5-PHENYL-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(4-methylanilino)-3-methylsulfonyl-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O4S/c1-16-8-10-18(11-9-16)25-21-23(31(2,29)30)22(17-6-4-3-5-7-17)26(24(21)28)19-12-14-20(27)15-13-19/h3-15,22,25,27H,1-2H3

InChI Key

IAQIWDVCOKIIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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